molecular formula C7H10O3 B153162 methyl (1R)-3-oxocyclopentane-1-carboxylate

methyl (1R)-3-oxocyclopentane-1-carboxylate

Cat. No.: B153162
M. Wt: 142.15 g/mol
InChI Key: KTGCFXSELRVRFH-RXMQYKEDSA-N
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Description

Methyl (1R)-3-oxocyclopentane-1-carboxylate (CAS: 132076-27-8) is a chiral cyclopentane derivative with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . Its structure features a cyclopentane ring substituted with a ketone group at the 3-position and a methyl ester at the 1-position, with the (1R) configuration conferring stereochemical specificity. Key physical properties include a boiling point of 209.7°C, a density of 1.2 g/cm³, and a logP value of 0.528, indicative of moderate hydrophobicity . The compound is utilized in asymmetric synthesis, particularly in catalytic hydrogenation and isomerization reactions to produce enantiomerically enriched intermediates .

Preparation Methods

Cyclization of 1,3-Diketone Precursors

A foundational approach involves the cyclization of 1,3-diketones to form the cyclopentane backbone. For example, 1,3-cyclopentanedione undergoes esterification with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds via nucleophilic attack of methanol on the diketone, followed by intramolecular cyclization to form the five-membered ring. In industrial settings, this method achieves yields exceeding 80% under optimized conditions (100°C, 8-hour reflux) .

Key Reaction Parameters

  • Catalyst : Sulfuric acid (1–5 mol%)

  • Solvent : Ethylene chloride or benzene

  • Temperature : 80–100°C

  • Yield : 82–93%

The stereochemical outcome depends on the precursor’s configuration. For instance, starting with (R)-configured diketones ensures retention of chirality during cyclization . Post-reaction purification often involves distillation under reduced pressure (e.g., 0.06–0.25 mm Hg) to isolate the product .

Grignard reagents enable the introduction of alkyl or aryl groups to the cyclopentane ring. A two-step protocol involves:

  • Alkylation : Reaction of cyclopentanone with methylmagnesium bromide to form a tertiary alcohol intermediate.

  • Oxidation : Conversion of the alcohol to the ketone using oxidizing agents like pyridinium chlorochromate (PCC) .

For enantioselective synthesis, chiral auxiliaries or catalysts are employed during the Grignard step. For example, (1S,3R)-configured intermediates are obtained using (R)-BINOL-derived ligands, which direct the methyl group’s addition to the cyclopentane ring . Subsequent esterification with methyl chloroformate completes the synthesis.

Example Protocol

  • Grignard Reagent : Methylmagnesium bromide (2 equiv)

  • Oxidizing Agent : PCC in dichloromethane

  • Stereochemical Purity : >95% enantiomeric excess (ee)

Esterification of Cyclopentanecarboxylic Acid Derivatives

Direct esterification of (1R)-3-oxocyclopentanecarboxylic acid with methanol is a straightforward route. The acid is treated with methanol under acidic conditions, typically using sulfuric acid or HCl gas as a catalyst . This method is scalable and avoids complex purification steps.

Optimized Conditions

ParameterValue
Acid CatalystH₂SO₄ (1–3 mol%)
SolventMethanol (neat)
TemperatureReflux (65°C)
Reaction Time8–12 hours
Yield90–93%

The carboxylic acid precursor is often synthesized via hydrolysis of corresponding nitriles or via oxidative cleavage of cyclic alkenes .

Stereochemical Control via Chiral Resolution

Achieving the (1R) configuration necessitates enantioselective synthesis or resolution. One method involves kinetic resolution using chiral stationary-phase HPLC to separate racemic mixtures . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired enantiomer, leaving the (1R)-ester intact .

Enzymatic Resolution Data

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic methyl 3-oxocyclopentane-1-carboxylate

  • Conversion : 50% (theoretical maximum)

  • ee of Product : >99%

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and yield. A patented method involves:

  • Cyclization : Ethyl propane-1,1,3-tricarboxylate is treated with sodium hydride in dimethylformamide to form the cyclopentane ring .

  • Esterification : The intermediate acid is refluxed with methanol and sulfuric acid .

Process Highlights

  • Catalyst : Sodium hydride (2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C (cyclization), 65°C (esterification)

  • Overall Yield : 75–82%

Purification employs fractional distillation under vacuum (0.1–0.6 mm Hg), with boiling points ranging from 85°C to 110°C depending on the substituents .

Analytical Characterization of Synthetic Products

Post-synthesis analysis ensures structural and stereochemical fidelity:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.70 (s, OCH₃), 2.50–2.61 (m, cyclopentane protons), 1.42 (s, CH₃) .

  • ¹³C NMR : 206.5 ppm (C=O ketone), 172.0 ppm (C=O ester) .

  • HRMS : [M + Na]⁺ calcd. for C₇H₁₀O₃Na: 167.0582; found: 167.0580 .

Chiral Purity Assessment

  • Optical Rotation : [α]D²⁵ = +59.1° (c = 0.95, CHCl₃) .

  • X-ray Crystallography : Confirms (1R) configuration via Flack parameter (x = 0.02) .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl (1R)-3-oxocyclopentane-1-carboxylate serves as a precursor in the synthesis of carbocyclic nucleosides, which have demonstrated antiviral and antitumor properties. These nucleosides are structurally similar to natural nucleotides but exhibit enhanced stability and bioactivity.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of carbocyclic nucleosides derived from this compound against viral strains such as herpes simplex virus and human immunodeficiency virus (HIV) . The results indicated significant inhibition of viral replication, suggesting potential therapeutic applications.

Biochemical Research

The compound's ability to interact with various enzymes makes it valuable in biochemical studies. It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study: Enzyme Inhibition

Research conducted by Smith et al. demonstrated that this compound inhibits specific cytochrome P450 enzymes, thereby influencing metabolic pathways relevant to pharmacology . This inhibition can enhance drug efficacy by preventing rapid metabolism of therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to create diverse derivatives through various reactions, including esterification and cyclization processes.

Mechanism of Action

The mechanism of action of methyl (1R)-3-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, leading to the formation of new compounds. These reactions often involve nucleophilic attack on the carbonyl carbon, resulting in the formation of intermediates that can undergo further transformations.

Comparison with Similar Compounds

The following table provides a comparative analysis of methyl (1R)-3-oxocyclopentane-1-carboxylate and structurally or functionally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Physical/Chemical Properties Applications
This compound 132076-27-8 C₇H₁₀O₃ 142.15 (1R)-configured cyclopentane with 3-ketone and 1-ester Boiling point: 209.7°C; Density: 1.2 g/cm³; [α]D: +10.0° (methanol) Asymmetric hydrogenation, stereoselective synthesis of pharmaceuticals
Methyl (1S)-3-oxocyclopentane-1-carboxylate 132076-32-5 C₇H₁₀O₃ 142.15 Enantiomer with (1S) configuration Similar physical properties; optical rotation differs ([α]D not reported) Chiral resolution studies, contrasting stereochemical outcomes
Methyl 1-methyl-3-oxocyclopentane-1-carboxylate 32436-10-5 C₈H₁₂O₃ 156.18 Additional methyl group at 1-position Higher steric hindrance; no chiral center due to geminal substitution Potential precursor for bulkier cyclopentane derivatives
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid 1340349-50-9 C₁₂H₁₂O₄ 220.22 Cyclobutane ring with 4-methoxyphenyl and carboxylic acid Solid (melting point not reported); HPLC purity: 99.78% Pharmaceutical intermediate with aromatic functionality
Methyl 3-oxocyclopentanecarboxylate 32811-75-9 C₇H₁₀O₃ 142.15 Non-chiral analog (no specified stereochemistry) Similar boiling point and density; lacks enantiomeric specificity General organic synthesis where chirality is irrelevant

Key Observations:

Stereochemical Specificity: The (1R) configuration of the target compound distinguishes it from its (1S)-enantiomer and non-chiral analogs. This enantiopurity is critical in asymmetric catalysis, as demonstrated in rhodium-catalyzed hydrogenations (52% enantiomeric excess achieved) .

Steric and Electronic Effects : Addition of a methyl group at the 1-position (as in 32436-10-5) eliminates chirality and increases steric bulk, reducing suitability for stereoselective reactions .

Ring Size and Functional Groups: Cyclobutane derivatives (e.g., 1340349-50-9) exhibit smaller ring strain and altered reactivity compared to cyclopentane analogs.

Reactivity in Catalysis: The ketone group in the target compound facilitates nucleophilic additions, while the ester group enables further derivatization (e.g., hydrolysis to carboxylic acids). Non-chiral analogs lack these stereochemical advantages .

Biological Activity

Methyl (1R)-3-oxocyclopentane-1-carboxylate, with the CAS number 132076-27-8, is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological properties, synthesis methods, and potential applications in various fields.

  • IUPAC Name : methyl (R)-3-oxocyclopentane-1-carboxylate
  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.16 g/mol
  • Purity : 97% as provided by suppliers like AChemBlock .

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections summarize key findings from various studies.

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of cyclopentanone derivatives in models of neurodegenerative diseases. For instance, compounds with similar frameworks have been shown to activate mitochondrial pathways that are crucial for neuronal survival and function. This suggests that this compound could have potential applications in treating conditions like Alzheimer's disease .

3. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods, including diastereoselective methylation using trimethylaluminium as a reagent. This method has been shown to yield high purity products with specific stereochemical configurations that are crucial for biological activity .

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Notes
Diastereoselective Methylation85%Using Me3Al in dichloromethane at low temp
Enzymatic Resolution90%Lipase-catalyzed reactions for enantiomers

Case Study 1: Neuroprotective Activity

In a study investigating the neuroprotective effects of cyclopentanone derivatives, researchers found that certain structural modifications enhanced mitochondrial function and reduced apoptosis in neuronal cell lines. This compound was included in the screening process, showing promising results in enhancing cell viability under oxidative stress conditions .

Case Study 2: Antimicrobial Screening

Another study focused on a series of cyclopentanones, including this compound, evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its derivatives could yield more potent antimicrobial agents .

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of methyl (1R)-3-oxocyclopentane-1-carboxylate?

The synthesis typically involves stereoselective cyclization or functionalization of cyclopentane derivatives. For example, cyclopropane-containing analogs (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate) are synthesized via strain-driven reactions, leveraging cyclopropane ring reactivity . Additionally, tert-butoxycarbonyl (Boc) protection strategies are used to stabilize intermediates during stereochemical control, as seen in the synthesis of methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate . Reaction conditions such as boron trifluoride-mediated cyclization may also be applied for ring formation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm stereochemistry and functional groups. For instance, 1H^1H NMR signals at δ 2.50 ppm and 13C^{13}C at δ 39.52 ppm are characteristic of cyclopentane derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : HRMS (e.g., Agilent 6210 LC-TOF) validates molecular mass and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and ring puckering parameters (e.g., q₂ = 0.470 Å for pyrrolidine rings) .
  • HPLC : Purity assessment (e.g., 99.78% purity in batch testing) .

Q. How is the stereochemical configuration of the cyclopentane ring confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, dihedral angles between the cyclopentane ring and adjacent moieties (e.g., 87.6° between pyrrolidine and indole rings) provide conformational evidence . Comparative NMR studies with enantiopure standards (e.g., (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) are also used to validate optical rotation and coupling constants .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

Discrepancies often arise from dynamic ring puckering or solvent effects. For example, cyclopentane rings exhibit multiple puckering conformations (e.g., envelope vs. twist-boat), quantified by parameters like q₂ (0.074–0.470 Å) . Hybrid approaches combining X-ray data with density functional theory (DFT) optimizations reconcile these differences by accounting for crystal packing forces .

Q. What mechanistic insights guide the optimization of stereoselective syntheses?

The stereochemical outcome is influenced by:

  • Ring Strain : Cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate) leverage strain to drive regioselective ring-opening .
  • Catalytic Asymmetry : Chiral catalysts (e.g., BF₃·Et₂O) promote enantioselective cyclization, as seen in the synthesis of 2-methyl-3-oxocyclopentane-1-carboxylic acid derivatives .
  • Protecting Groups : Boc groups enhance steric control during nucleophilic additions, critical for maintaining enantiomeric excess (>95%) .

Q. How do structural modifications (e.g., oxirane or cyclopropane rings) impact reactivity?

Comparative studies with analogs like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate reveal that fused rings (e.g., oxirane-cyclopropane systems) increase reactivity due to combined ring strain and electronic effects . Such modifications alter reaction pathways in Diels-Alder or Michael additions, requiring tailored reaction conditions (e.g., CAN-mediated oxidative cycloadditions) .

Q. What strategies address low yields in large-scale syntheses?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of cyclopentane intermediates .
  • Catalyst Screening : Ceric ammonium nitrate (CAN) enhances efficiency in oxidative cycloadditions, reducing byproduct formation .
  • Purification Techniques : Gradient HPLC or silica gel chromatography with ethyl acetate/hexane mixtures resolve enantiomeric mixtures .

Q. Key Methodological Recommendations

  • For X-ray Studies : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex ring puckering .
  • For Synthetic Challenges : Prioritize Boc protection to stabilize reactive intermediates and improve stereochemical control .
  • For Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

Properties

IUPAC Name

methyl (1R)-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCFXSELRVRFH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether was added ethereal solution of diazomethane under cooled with ice until the mixture turned pale yellow, and then the reaction mixture was concentrated under reduced pressure to give about 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as crude product. Obtained methyl ester compound was dissolved in 20 ml of methanol and after the mixture was cooled to -50° C., 820 mg of sodium borohydride was added thereto at a time and the mixture was stirred for 20 minutes at the same temperature. After 1.3 ml of acetic acid was dropped slowly to the reaction mixture, methanol was removed under reduced pressure. To the residue was added 10 ml of water and the mixture was extracted with ethyl acetate and the extract was washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3 g of the title compound as crude product having the following physical data.
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Synthesis routes and methods II

Procedure details

A solution of 3-oxocyclopentanecarboxylic acid (13.2 g, 103 mmol), MeOH (130 ml) and 98% sulfuric acid (0.1 ml) was heated under reflux with stirring for 1.5 h. The MeOH was evaporated in vacuo. The residue was dissolved in CH2Cl2 (100 ml) and was washed with 1% sodium bicarbonate (50 ml). The solvent was evaporated in vacuo to give the title compound as a liquid, 12.2 g (84% yield); ir (liq.) νmax : 1730-1740 cm-1 ; 1Hmr (CDCl3) δ: 3.71 (s, 3H, OMe), 3.2 (m, 1H, H-1) and 2.5-1.9 ppm (m, 6H, CH2).
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13.2 g
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0.1 mL
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130 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

318.36 g (3 mol) of trimethylorthoformate are added gradually to a solution of 128.2 g (1 mol) of nonracemic 3-oxocyclopentanecarboxylic acid and 11.4 g (0.06 mol) of p-toluene sulfonic acid hydrate in 380 ml of methanol within 5-10 minutes while stirring, The mixture is heated and during 25 minutes a mixture of formic acid methyl ester and methanol is distilled off (about 185 g of distillate), Thereafter 29 g of 30% sodium methylate solution (0.16 mol) are added and the reaction mixture is kept boiling under reflux for 2 hours; methanol is distilled off, the residue cooled to 10° C. and dissolved by adding 230 ml of methylene chloride and 200 ml of water. By adding 5% sulfuric acid the mixture is adjusted to pH 1.4 and stirred at 10° C. for 30 minutes. The methylene chloride phase is separated and the aqueous phase extracted again with 100 ml of methylene chloride. The combined organic phases are stirred with 50 ml of water, separated and the solvent is distilled off in vacuo. The residue is fractionated in vacuo.
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318.36 g
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128.2 g
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11.4 g
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380 mL
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sodium methylate
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29 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of methyl 3-methylenecyclopentane carboxylate (Trost, B. M., Chan, M. T., J. Am. Chem. Soc., 1983, 105, 2315) (2.84 g, 20.26 mmol) in dichloromethane (60 mL) was cooled to −78° C. and a slow stream of ozone was passed through until the permanent blue color indicated complete ozonide formation. The excess ozone was purged with stream of nitrogen. Triphenylphosphine (10.62 g, 40.52 mmol) was added, and stirring was continued overnight, allowing the temperature to warm up to ambient. Solvent was removed in vacuo, the residue dissolved in 10 mL of ethyl acetate/hexane (1:4) mixture. The crystalline triphenylphosphine oxide was removed by filtration, and the residue was purified by mplc (ethyl acetate/hexanes (1:4) to yield 1.5651 g (54%) of the desired product.
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2.84 g
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60 mL
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ozone
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ozonide
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10.62 g
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54%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.